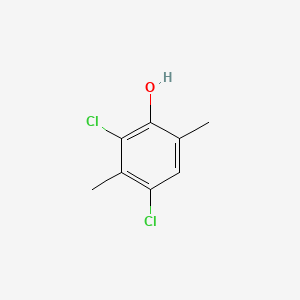
2,4-Dichloro-3,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3,6-dimethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring, along with a hydroxyl group. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3,6-dimethylphenol can be synthesized through the chlorination of 3,6-dimethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 4-chloro-3,5-dimethylphenol with N-chloroacetamide in glacial acetic acid with concentrated hydrochloric acid (HCl) . This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.
Major Products:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
2,4-Dichloro-3,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies related to microbial inhibition and disinfection.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized as a preservative in various products, including personal care items and industrial fluids.
Mechanism of Action
The antimicrobial action of 2,4-Dichloro-3,6-dimethylphenol is primarily due to its ability to disrupt the cell wall of microorganisms. The phenolic nature of the compound allows it to penetrate the cell membrane, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly effective against Gram-positive bacteria .
Comparison with Similar Compounds
- 2,4-Dichlorophenol
- 3,5-Dichloro-2,4-dimethylphenol
- 4-Chloro-3,5-dimethylphenol
Comparison: 2,4-Dichloro-3,6-dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct antimicrobial properties. Compared to similar compounds, it has a more intense smell and is less soluble in water, which can influence its application in various formulations .
Properties
CAS No. |
2057-64-9 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,4-dichloro-3,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3 |
InChI Key |
WEJXBXDLLWHUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


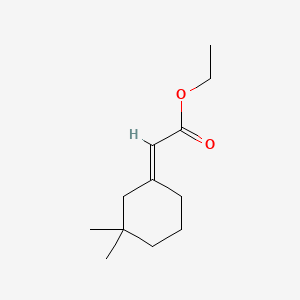
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
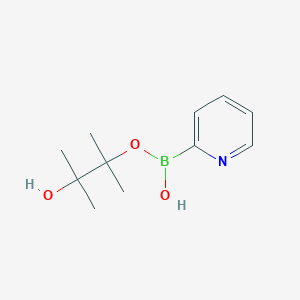

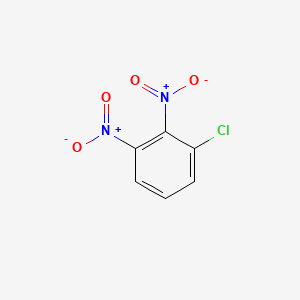
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

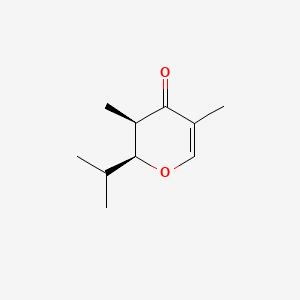
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)

